molecular formula C8H7NO2 B3241887 Benzo[d]oxazol-5-ylmethanol CAS No. 1488698-24-3

Benzo[d]oxazol-5-ylmethanol

Cat. No.: B3241887
CAS No.: 1488698-24-3
M. Wt: 149.15 g/mol
InChI Key: LBFSXNBYMXNZPM-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-5-ylmethanol is a heterocyclic compound that features a benzene ring fused to an oxazole ring, with a methanol group attached to the fifth position of the oxazole ring. This compound is part of the larger family of benzoxazoles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]oxazol-5-ylmethanol typically involves the cyclization of appropriate precursors. . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]oxazol-5-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form dihydrobenzoxazole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzoxazole derivatives with various functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

Benzo[d]oxazol-5-ylmethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[d]oxazol-5-ylmethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, certain benzoxazole derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: Lacks the methanol group but shares the benzoxazole core structure.

    Benzo[d]oxazol-2-ylmethanol: Similar structure but with the methanol group attached to the second position of the oxazole ring.

    2-Phenylbenzoxazole: Contains a phenyl group instead of a methanol group

Uniqueness

Benzo[d]oxazol-5-ylmethanol is unique due to the presence of the methanol group at the fifth position, which can influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets that are not possible with other benzoxazole derivatives .

Properties

IUPAC Name

1,3-benzoxazol-5-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-4-6-1-2-8-7(3-6)9-5-11-8/h1-3,5,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFSXNBYMXNZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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